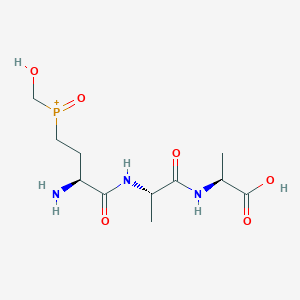

(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid

描述

This compound is a tripeptide derivative with a unique hydroxymethyl hydrophosphoryl modification. Its structure consists of three L-configured amino acid residues (two alanine derivatives and one modified lysine analog) linked via peptide bonds. The critical functional group, 4-((hydroxymethyl)hydrophosphoryl), replaces the typical side chain in the lysine-like segment, introducing a phosphorylated hydroxymethyl moiety.

属性

分子式 |

C11H21N3O6P+ |

|---|---|

分子量 |

322.27 g/mol |

IUPAC 名称 |

[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1 |

InChI 键 |

MBABJNABABMUCR-FXQIFTODSA-O |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N |

规范 SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .

Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .

化学反应分析

Types of Reactions: Bilanafos undergoes various chemical reactions, including hydrolysis and enzymatic degradation. When metabolized by plants, it releases glufosinate, which inhibits glutamine synthetase .

Common Reagents and Conditions: The enzymatic degradation of bilanafos involves the action of specific enzymes that cleave the peptide bonds, releasing glufosinate . The hydrolysis reaction can occur under acidic or basic conditions, depending on the specific requirements of the process .

Major Products Formed: The primary product formed from the degradation of bilanafos is glufosinate, which is responsible for its herbicidal activity .

科学研究应用

作用机制

Bilanafos exerts its herbicidal effects by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for the synthesis of glutamine from glutamate and ammonium. Inhibition of glutamine synthetase leads to the accumulation of ammonium, which disrupts primary metabolism and ultimately results in plant death . The molecular target of bilanafos is the active site of glutamine synthetase, where it binds and prevents the enzyme from catalyzing the conversion of glutamate to glutamine .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of phosphorylated or sulfur-containing tripeptides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Phosphorylated vs. Sulfur-Containing Analogs :

- The hydroxymethyl hydrophosphoryl group in the target compound enhances water solubility compared to methylsulfanyl analogs (e.g., ), which rely on hydrophobic interactions for membrane permeability .

- Phosphorylated derivatives exhibit stronger binding to ATP-dependent enzymes (e.g., kinases) due to phosphate mimicry, whereas sulfur-containing analogs (e.g., ) show higher affinity for metalloenzymes .

Bioactivity Profiles: Compounds with phenolic hydroxyls (e.g., ) demonstrate tyrosinase inhibition (IC50: 2.1 µM), whereas the target compound’s phosphoryl group may interfere with phosphotransferase activity in signaling pathways . Methylsulfanyl analogs (e.g., ) exhibit moderate ROS-scavenging activity (EC50: 12 µM), suggesting the target compound’s hydroxymethyl group could improve redox modulation .

Stability and Metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。